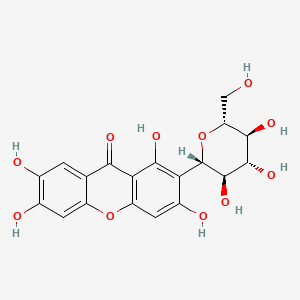

Creb-IN-1 tfa

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding CREB and Its Role as a Target

CREB is a transcription factor that regulates diverse cellular processes like proliferation, survival, and differentiation [1]. Its activity is primarily induced by phosphorylation at serine 133 (Ser133), which allows it to recruit co-activators like CBP/p300 and initiate the transcription of target genes [2] [3].

Due to its role in promoting cell survival and proliferation, CREB is considered a potential therapeutic target in areas like oncology. The table below summarizes the core concepts of CREB and its targeting rationale.

| Aspect | Description |

|---|---|

| Full Name | cAMP Response Element-Binding Protein [2] |

| Primary Function | Phosphorylation-dependent transcription factor [3] |

| Key Activation | Phosphorylation at Serine 133 (Ser133) [3] |

| Critical Interaction | Binds co-activator CBP/p300 via its KIX domain [4] [3] |

| Role in Disease | Overexpressed/overactivated in various cancers; associated with poor prognosis, tumor progression, and therapy resistance [5] [3] |

| Targeting Rationale | Inhibiting CREB can suppress tumor cell proliferation, induce apoptosis, and overcome drug resistance [5] |

Strategies for Inhibiting CREB

Most research focuses on disrupting the CREB-CBP/p300 interaction, which is critical for its transcriptional activity. The table below outlines the main approaches and examples discovered in the literature.

| Inhibitor Class/Strategy | Known Examples | Proposed Mechanism of Action |

|---|---|---|

| Small Molecule Inhibitors | 666-15 [6] | Potently inhibits CREB-mediated gene transcription by disrupting the KIX-KID interaction. |

| Peptidomimetics | Stapled sulfonyl-γ-AApeptides [4] | Helical foldamers mimic CREB's KID domain, blocking its binding to the KIX domain of CBP. |

| Upstream Kinase Inhibition | Various kinase inhibitors (e.g., for p38 MAPK, CAMK) [7] | Indirectly reduces CREB activity by blocking the kinases responsible for its phosphorylation. |

| Phosphatase Activation | - | Promoting dephosphorylation of CREB at Ser133 (e.g., by PP1, PP2A) [3]. |

Based on the naming convention, "CREB-IN-1" is likely a small molecule inhibitor that operates via one of these mechanisms, and "TFA" indicates a trifluoroacetate salt form used in the research compound.

Core Experimental Workflow for CREB Research

For comprehensive investigation, researchers typically employ a combination of functional, biochemical, and genetic experiments. The methodology below, synthesized from the search results, outlines a standard workflow.

The diagram above shows a multi-faceted experimental approach to validate CREB inhibition and its functional consequences [8] [6] [7].

References

- 1. The Role of the Transcription Factor CREB in Immune Function [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia CREB [en.wikipedia.org]

- 3. What turns CREB on? And off? And why does it matter? [link.springer.com]

- 4. Discovery of peptidomimetic inhibitors of CREB/CBP by ... [sciencedirect.com]

- 5. Control of CREB expression in tumors: from molecular mechanisms ... [oncotarget.com]

- 6. Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB and CREB Are Required for Angiotensin II Type... | PLOS One [journals.plos.org]

- 8. Inhibition of ZDHHC16 promoted osteogenic differentiation and... [bmcoralhealth.biomedcentral.com]

Comprehensive Technical Overview: CREB Transcription Factor Signaling Pathway

Introduction to CREB Transcription Factor

The cAMP response element-binding protein (CREB) is a nuclear transcription factor that belongs to the basic leucine zipper (bZIP) superfamily and functions as a critical mediator of gene expression in response to diverse extracellular signals. CREB was initially discovered in 1987 as a cAMP-responsive transcription factor regulating somatostatin gene expression [1]. The human CREB gene (CREB1) is located on chromosome 2q33.3, encodes a 43 kDa protein, and consists of 11 exons that undergo alternative splicing to produce multiple isoforms with distinct functional properties [2] [1]. CREB serves as a universal transcriptional integrator that converts transient extracellular stimuli into long-term adaptive responses by regulating the expression of target genes involved in neuronal plasticity, cellular survival, metabolism, and proliferation [3] [1].

The structural organization of CREB includes several evolutionarily conserved functional domains: the N-terminal glutamine-rich domains (Q1 and Q2) that facilitate interaction with basal transcriptional machinery; the central kinase-inducible domain (KID) containing critical phosphorylation sites; and the C-terminal basic region/leucine zipper (bZIP) domain responsible for DNA binding and dimerization [1]. The structural conservation of these domains across species from Drosophila to humans underscores their fundamental functional importance [1]. CREB activation regulates numerous biological processes through its ability to integrate signals from various signaling pathways and modulate the expression of specific target genes in a cell-type and stimulus-dependent manner [3] [1].

Molecular Mechanisms of CREB Activation and Regulation

CREB Activation Pathways

CREB functions as a convergence point for multiple signaling cascades that ultimately regulate its transcriptional activity through phosphorylation at specific serine residues, particularly Serine-133 (Ser133) within the KID domain [3]. The phosphorylation of Ser133 serves as the primary molecular switch that activates CREB by inducing a conformational change that facilitates interaction with coactivator proteins. Multiple protein kinases phosphorylate CREB at Ser133 in response to distinct extracellular stimuli:

- Protein Kinase A (PKA): Activated by increased intracellular cAMP levels in response to G-protein coupled receptor activation [3] [1].

- Calcium/Calmodulin-Dependent Protein Kinases (CaMKs): Activated by calcium influx through voltage-gated calcium channels or NMDA receptors in neurons [3].

- Mitogen-Activated Protein Kinases (MAPKs): Including RSK and MSK, which are activated by growth factors and cellular stress [3] [1].

- Protein Kinase C (PKC): Activated by diacylglycerol and calcium signals [3].

- Akt/PKB: Activated by phosphoinositide 3-kinase (PI3K) in response to growth factors and insulin [1].

The phosphorylation of CREB at Ser133 promotes its association with histone acetyltransferases CBP (CREB-binding protein) and p300, which remodel chromatin structure and facilitate the assembly of the RNA polymerase II transcription complex at CRE-containing promoters [3]. This multi-protein enhanceosome complex initiates transcription of target genes by acetylating nucleosomal histones and recruiting basal transcription factors [3]. Additionally, CREB-regulated transcriptional coactivators (CRTCs), particularly CRTC1, can activate CREB-dependent transcription independently of Ser133 phosphorylation through activity-dependent nuclear translocation and direct binding to the bZIP domain of CREB [3].

Table 1: Major Kinase Pathways Activating CREB

| Kinase | Primary Activators | Phosphorylation Site | Cellular Context |

|---|---|---|---|

| PKA | cAMP elevation (GPCR signaling) | Ser133 | Ubiquitous |

| CaMKII/IV | Calcium influx (neuronal activity) | Ser133 | Neurons, endocrine cells |

| MAPK/RSK | Growth factors, cellular stress | Ser133 | Proliferating cells |

| Akt/PKB | Insulin, growth factors | Ser133 | Metabolic tissues |

| MSK | Neurotrophins, stress signals | Ser133 | CNS neurons |

Transcriptional Regulation and Feedback Mechanisms

CREB binds as a homodimer or heterodimer with other bZIP proteins to cAMP response elements (CREs) in the regulatory regions of target genes, with the consensus DNA sequence 5'-TGACGTCA-3' [3] [1]. The bZIP domain of CREB mediates both dimerization through the leucine zipper motif and sequence-specific DNA recognition through the basic region [1]. CREB-mediated transcription involves a complex interplay with co-regulators including CBP/p300, TAFII135, and CCATT/enhancer binding proteins (C/EBPs) that determine the magnitude and duration of transcriptional responses [1].

The duration and intensity of CREB activation are tightly regulated by feedback mechanisms including:

- Inducible cAMP Early Repressor (ICER): An alternative splice variant of the CREM gene that lacks transactivation domains and functions as a dominant-negative repressor of CRE-mediated transcription [1].

- Dephosphorylation mechanisms: Protein phosphatases such as PP1 and PP2A that dephosphorylate Ser133 and terminate CREB activation [3].

- Additional phosphorylation sites: Phosphorylation at Ser142 and Ser143 by CaMKII and casein kinase II can modulate CREB transcriptional activity by regulating its interaction with CBP [3].

- Alternative splicing: The CREB gene generates multiple isoforms (CREBα, CREBβ, CREBΔ) with distinct transactivation potentials and DNA-binding properties [2] [1].

Table 2: CREB Isoforms and Their Functional Properties

| Isoform | Structural Features | Functional Properties | Expression Patterns |

|---|---|---|---|

| CREBα | Full-length Q1-KID-Q2-bZIP | Strong transactivator | Ubiquitous |

| CREBβ | Lacks 14 amino acids in Q2 domain | Weaker transactivator | Tissue-specific |

| CREBΔ | Lacks KID and Q2 domains | Repressor isoform | Inducible expression |

| dCREBB-a (Drosophila) | Contains Q1, Q2, KID, bZIP | Functional homolog | Drosophila CNS |

Experimental Modulation of CREB Activity

Research methodologies for investigating CREB function include both genetic and pharmacological approaches:

- Genetic manipulations: Transgenic overexpression of wild-type CREB or dominant-negative mutants (e.g., CREB[S133A] with alanine substitution at Ser133) [3]; RNA interference to knock down CREB expression; and Cre-loxP mediated conditional knockout strategies [3].

- Pharmacological modulators: Phosphodiesterase 4 (PDE4) inhibitors such as rolipram that increase intracellular cAMP levels and promote CREB phosphorylation [4] [3]; forskolin that directly activates adenylate cyclase; and cell-permeable CREB peptides that disrupt specific protein-protein interactions [3].

- Behavioral paradigms: High-intensity training (HIT) protocols that naturally activate CREB in hippocampal neurons through β-adrenergic signaling and calcium influx [4]; environmental enrichment; and various learning tasks that induce CREB phosphorylation in specific brain regions [4] [3].

CREB Signaling Pathway Diagram

The following Graphviz diagram illustrates the major activation pathways and functional outcomes of CREB signaling:

CREB activation pathways and functional outcomes in neuronal cells. This diagram illustrates how diverse signals converge on CREB through multiple kinases, leading to transcriptional activation of target genes that mediate neuroplasticity, memory formation, and neuronal survival.

Biological Functions and Functional Roles

Neuronal Plasticity and Memory Formation

CREB plays a fundamental role in the molecular mechanisms underlying synaptic plasticity and long-term memory formation across diverse species from invertebrates to mammals [3]. The activation of CREB is a crucial step in the transition from short-term to long-term memory, as demonstrated by experiments showing that disruption of CREB function blocks long-term facilitation in Aplysia and long-term memory formation in Drosophila and rodents [3]. During memory consolidation, CREB activation follows a biphasic pattern with an initial peak of phosphorylation at 30-45 minutes after training, followed by a second sustained peak at 2-6 hours that persists for several hours to a day [3]. This temporal pattern corresponds with the expression of immediate early genes and late-response genes that collectively mediate structural and functional changes at synapses.

The mechanisms through which CREB regulates neuronal plasticity include:

- Regulation of synaptic protein expression: CREB controls the transcription of proteins involved in synaptic function including brain-derived neurotrophic factor (BDNF), tyrosine hydroxylase, and synapsin I [3] [1].

- Modulation of intrinsic excitability: CREB activation enhances neuronal excitability through regulation of potassium channels and other ion channels, thereby lowering the threshold for synaptic plasticity induction [3].

- Structural plasticity: CREB-mediated transcription contributes to dendritic growth, spine formation, and synaptic remodeling through regulation of cytoskeletal proteins and growth factors [3].

- Metaplasticity: CREB activation primes neurons for subsequent plasticity by regulating the expression of signaling components and transcription factors that set the threshold for future synaptic modifications [3].

Cellular Processes Beyond the Nervous System

While extensively studied in neuronal systems, CREB regulates critical functions in diverse cell types throughout the body:

- Cell survival and apoptosis: CREB promotes cell survival through transcriptional activation of anti-apoptotic genes including Bcl-2, Bcl-xL, and MCL-1 [1]. In neurons, CREB is required for N-methyl-D-aspartate receptor (NMDAR)-dependent survival, while its inhibition contributes to excitotoxicity and neuronal death [3].

- Metabolic regulation: CREB regulates glucose homeostasis through control of glucokinase expression in pancreatic β-cells and fatty acid synthase in adipocytes [1]. CREB also mediates hormonal responses in the liver and adipose tissue through regulation of gluconeogenic and lipogenic enzymes.

- Cell proliferation and differentiation: CREB controls cell cycle progression through regulation of cyclin D1 and c-myc expression, and promotes differentiation of various cell types including granulosa cells, hematopoietic cells, and endocrine cells [1].

- Circadian rhythms: CREB phosphorylation oscillates with a circadian rhythm in the suprachiasmatic nucleus and regulates the expression of clock-controlled genes that govern physiological and behavioral rhythms [1].

Table 3: Functional Roles of CREB in Different Tissues

| Tissue/Cell Type | Primary Functions | Key Target Genes | Pathological Associations |

|---|---|---|---|

| Hippocampal Neurons | Memory formation, LTP, neurogenesis | BDNF, c-Fos, C/EBP | Alzheimer's disease, age-related cognitive decline |

| Striatal Neurons | Reward processing, motor control | Dynorphin, enkephalin | Addiction, Parkinson's disease |

| Pancreatic β-Cells | Insulin secretion, cell survival | IRS-2, PDX-1 | Type 2 diabetes |

| Immune Cells | Inflammation, cytokine production | IL-10, TNF-α | Autoimmune diseases |

| Cancer Cells | Proliferation, survival | Bcl-2, cyclin D1 | Various cancers |

CREB in Disease and Pathology

Dysregulation of CREB signaling is implicated in numerous neurological, psychiatric, and metabolic disorders:

- Alzheimer's disease: CREB downregulation in the laterodorsal thalamic nucleus impairs memory consolidation, and amyloid-beta toxicity decreases CREB phosphorylation and transcriptional activity [3]. The loss of CREB function contributes to synaptic dysfunction and cognitive deficits through reduced expression of CREB target genes such as BDNF and Bcl-2 [3].

- Mood disorders: Decreased CREB activity is observed in the prefrontal cortex and hippocampus in depression, while chronic antidepressant treatments increase CREB expression and function [3]. CREB is a common downstream target of multiple classes of antidepressants, and its upregulation is associated with increased BDNF and TrkB expression in the hippocampus [3].

- Addiction: CREB activation in the nucleus accumbens by chronic exposure to opioids and cocaine regulates behavioral responses to drugs of abuse, while CREB deactivation in the central nucleus of the amygdala occurs with chronic alcohol and nicotine exposure [3]. These region-specific adaptations contribute to drug reward, tolerance, and withdrawal behaviors.

- Cancer: Aberrant CREB activation promotes tumorigenesis in various cancers including acute myeloid leukemia, non-small cell lung cancer, and prostate cancer by enhancing cell proliferation and survival [2] [3]. CREB overexpression is associated with poor prognosis in several cancer types, making it a potential therapeutic target.

Therapeutic Implications and Experimental Techniques

Targeting CREB Pathways for Therapeutic Intervention

Several strategic approaches have been developed to modulate CREB activity for potential therapeutic applications:

- PDE4 inhibitors: Compounds such as rolipram increase intracellular cAMP levels and promote PKA-dependent CREB phosphorylation, leading to enhanced synthesis of neurotrophic factors like BDNF [3]. Chronic administration of PDE4 inhibitors in Alzheimer's disease mouse models increases phosphorylated CREB and BDNF levels, supporting their potential role in enhancing neuroplasticity and neuronal survival [3].

- Epigenetic modulators: Histone deacetylase (HDAC) inhibitors enhance memory by facilitating CREB-CBP mediated transcription through increased histone acetylation at CREB target gene promoters [3]. The interaction of CREB with coactivators CBP and p300, which possess histone acetyltransferase activity, is critical for transcriptional activation and memory consolidation.

- Lifestyle interventions: Physical exercise and environmental enrichment upregulate CREB-BDNF signaling, improve synaptic function, and enhance learning and memory [4] [3]. High-intensity training (HIT) has been shown to increase CREB synthesis and phosphorylation in the hippocampus, potentially mediating exercise-induced cognitive benefits [4].

- Gene therapy approaches: Viral vector-mediated overexpression of CREB in specific brain regions has shown promise in animal models of neurodegeneration and cognitive impairment, with transgenic mice overexpressing CREB in the forebrain demonstrating improved memory retention and synaptic transmission [3].

Experimental Protocols for CREB Research

Standardized methodologies for investigating CREB signaling in experimental systems:

- High-Intensity Training Protocol: Animal studies typically utilize running-based HIT protocols with the following parameters: treadmill running at 85-90% VO₂ max, 5 days/week for 6-8 weeks, with each session consisting of 5-8 intervals of 2-3 minutes high-intensity running separated by active recovery periods [4]. These protocols reliably induce CREB phosphorylation in the hippocampus and improve cognitive performance in behavioral tests.

- CREB phosphorylation analysis: Western blotting using phospho-specific antibodies against Ser133-phosphorylated CREB, with normalization to total CREB levels. Immunohistochemistry to assess spatial patterns of CREB activation in specific brain regions or cell types [4] [3].

- CREB-DNA binding assays: Chromatin immunoprecipitation (ChIP) using CREB antibodies to assess binding to specific target gene promoters in response to various stimuli [3] [1]. Electrophoretic mobility shift assays (EMSA) to measure CREB-DNA binding activity in nuclear extracts.

- Transcriptional activity reporters: Luciferase reporter constructs containing multiple CRE sequences to measure CREB-mediated transcriptional activation in cell cultures or transgenic animals [3].

Future Directions and Research Challenges

Despite significant advances in understanding CREB biology, several challenges remain in translating this knowledge into clinical applications:

- Context-dependent functions: CREB exhibits region-specific and cell-type-specific effects that complicate therapeutic targeting. For example, CREB activation in the nucleus accumbens produces opposite behavioral effects to activation in the hippocampus [3]. Developing strategies to achieve precise spatial and temporal control of CREB modulation is essential for therapeutic applications.

- Complex regulatory networks: CREB functions within extensive signaling networks with multiple feedback loops and cross-talk mechanisms. The complexity of these interactions makes it challenging to predict the consequences of CREB manipulation, as compensatory mechanisms may emerge [1]. Systems-level approaches and computational modeling will be necessary to understand these complex networks.

- Disease-specific alterations: CREB signaling is disrupted differently across various pathological conditions, requiring disease-specific therapeutic approaches. For example, enhancing CREB activity may be beneficial in neurodegenerative diseases and cognitive disorders, while inhibiting CREB might be desirable in certain cancers [3].

- Technical limitations: Current methods for monitoring CREB activation in live cells and intact organisms remain limited. Developing improved biosensors for real-time visualization of CREB signaling dynamics in vivo would significantly advance our understanding of its spatiotemporal regulation.

Future research should focus on developing cell-type-specific CREB modulators, elucidating the epigenetic mechanisms that determine CREB target gene specificity, and exploring the therapeutic potential of CREB co-regulators such as CRTCs and CBP in various disease contexts. Additionally, more studies are needed to understand how lifestyle interventions like exercise precisely regulate CREB activity and how these natural modulators can be optimized for maintaining brain health and cognitive function throughout the lifespan [4] [3].

Conclusion

References

- 1. Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 2. CREB1 cAMP responsive element binding protein 1 ... [ncbi.nlm.nih.gov]

- 3. CREB - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. High-intensity training on CREB activation for improving ... [frontiersin.org]

IC50 value of CREB-IN-1 TFA for CREB inhibition

Benchmarking with the CREB Inhibitor 666-15

Since data on CREB-IN-1 TFA is unavailable, the table below summarizes quantitative data for 666-15, a potent and selective CREB inhibitor frequently used in research, to illustrate typical potency and experimental contexts [1] [2].

| Assay Type | Reported IC₅₀ for 666-15 | Experimental Context |

|---|---|---|

| Transcription Luciferase Reporter Assay | ~80 nM [1] | Inhibition of CREB-mediated gene transcription in HEK 293T cells. |

| In Vivo Administration | Effective anti-tumor activity at 10-20 mg/kg [1] [2] | Intraperitoneal (IP) injection in mouse models of breast cancer. |

| Oral Bioavailability | Low (~5.9%) [2] | Led to development of prodrugs to improve solubility and absorption. |

Experimental Protocols for CREB Inhibition

The assays used to determine the IC₅₀ for 666-15 provide a methodology framework that can be applied to evaluate this compound.

CREB-Mediated Transcription Luciferase Reporter Assay

This cell-based assay measures the inhibitor's effect on CREB-driven gene expression [1].

- Cell Culture: HEK 293T cells are seeded at 60,000 cells per well in a 96-well plate [3].

- Transfection: Cells are co-transfected with a CREB-responsive luciferase reporter plasmid (e.g., pCREB-Luc or CRE-RLuc) and a fluorescent protein expression vector (e.g., pTagRFP-N) as a transfection control, using a reagent like FuGENE HD [3] [1].

- Treatment & Stimulation: After transfection, cells are treated with the test inhibitor. Following a pre-treatment period (e.g., 30 min), CREB phosphorylation and activity are stimulated with an agent like forskolin (Fsk) [1].

- Detection: Cells are lysed, and luciferase activity is measured. The signal is normalized to the transfection control (e.g., RFP fluorescence) to calculate the percentage of CREB activity inhibition [3] [1].

Biochemical KIX-KID Interaction Assay

This assay directly tests if a compound disrupts the critical protein-protein interaction (PPI) between CREB and its coactivator CBP/p300 [1].

- Principle: A split Renilla luciferase complementation assay can be used. The KIX domain of CBP and the KID domain of CREB are each fused to complementary fragments of Renilla luciferase.

- Measurement: If KIX and KID interact, the luciferase fragments are brought together, emitting light. An inhibitor disrupting this PPI will reduce the luminescent signal, allowing for IC₅₀ calculation [1].

The experimental workflow for assessing a CREB inhibitor integrates these key assays, as shown below.

References

Comprehensive Technical Guide: CREB Transcription Factor Function in Neural Plasticity and Disease

Introduction to CREB in Neural Function and Therapeutics

The cAMP Response Element-Binding Protein (CREB) represents a critical nexus in the conversion of neuronal activity into long-term adaptive responses through gene expression regulation. Since its initial characterization in 1987 as a cAMP-responsive transcription factor binding to the somatostatin gene, CREB has emerged as a fundamental regulator of diverse biological processes including neural plasticity, memory formation, cell survival, and metabolism [1] [2]. This transcription factor functions as a molecular integrator that translates various extracellular signals into specific transcriptional programs through complex regulatory mechanisms. For research scientists and drug development professionals, understanding CREB's multifaceted regulation and function provides valuable insights for therapeutic interventions in neurological disorders, psychiatric conditions, and metabolic diseases.

The clinical relevance of CREB extends across multiple domains of pathophysiology. CREB dysregulation has been implicated in neurodegenerative conditions such as Alzheimer's and Huntington's diseases, mood disorders including depression and anxiety, and various forms of cognitive impairment [1]. Additionally, CREB-mediated signaling pathways have emerged as promising therapeutic targets for drug development, with current research exploring small molecule modulators of CREB activity and its regulatory kinases. This technical guide comprehensively examines CREB's molecular architecture, regulatory mechanisms, research methodologies, and therapeutic implications, providing both foundational knowledge and advanced technical protocols for researchers in the field.

Molecular Architecture and Functional Domains

CREB belongs to the basic leucine zipper (bZIP) domain family of transcription factors and shares conserved structural organization across species from Drosophila to humans [2]. The functional domains of CREB enable its multifaceted regulation and transcriptional activity:

Glutamine-Rich Domains (Q1 and Q2): Located at the N-terminus, these domains constitute the constitutive activation domains (CADs) that interact with components of the basal transcriptional machinery, including TATA binding protein-associated factor II 135 (TAFII135) [1] [2]. These regions facilitate transcription independent of external stimuli through recruitment of RNA polymerase II complexes.

Kinase-Inducible Domain (KID): This central regulatory domain contains multiple phosphorylation sites, most notably Serine 133 (Ser133), which serves as the primary regulatory switch for CREB activation [1] [3]. Phosphorylation at this residue triggers conformational changes that enable interaction with co-activators.

Basic Region/Leucine Zipper Domain (bZIP): Located at the C-terminus, this domain mediates both DNA binding specificity through the basic region and protein dimerization through the leucine zipper motif, enabling formation of homodimers or heterodimers with related transcription factors like CREM and ATF1 [1] [2].

Table 1: Functional Domains of CREB Transcription Factor

| Domain | Position | Key Functional Elements | Molecular Function |

|---|---|---|---|

| Q1 Domain | N-terminal | Glutamine-rich sequences | Interacts with TAFII135; recruits basal transcriptional machinery |

| KID Domain | Central | Ser133, Ser142, Ser143 | Phosphorylation-regulated interaction with co-activators (CBP/p300) |

| Q2 Domain | Central | Glutamine-rich sequences | Binds RNA polymerase II initiation complex; enhances transcription |

| bZIP Domain | C-terminal | Basic region + leucine zipper | DNA binding to CRE sites; dimerization with CREB/ATF family members |

The functional integration of these domains allows CREB to serve as a sophisticated signal transducer that converts phosphorylated signals into targeted gene expression. The modular architecture facilitates both constitutive and inducible transcriptional activation, with the KID domain providing stimulus-responsive regulation while the Q domains maintain basal transcriptional competence. This structural organization is conserved across evolution, highlighting its fundamental importance in CREB's biological functions [2].

Regulation of CREB Activity

Phosphorylation-Dependent Mechanisms

The primary regulatory mechanism controlling CREB activity involves phosphorylation at specific serine residues within the KID domain, with Ser133 representing the most extensively characterized and critical residue:

Ser133 Phosphorylation: This key regulatory switch enables CREB to bind the KIX domain of co-activators CBP (CREB-binding protein) and p300, facilitating assembly of the transcriptional machinery [1] [3]. Multiple kinases phosphorylate Ser133 in response to distinct signaling cascades, including Protein Kinase A (PKA) following cAMP elevation, Ca²⁺/Calmodulin-dependent Kinases (CaMKs I, II, and IV) in response to calcium influx, Mitogen/Stress-activated Kinase (MSK), Ribosomal S6 Kinase (RSK), AKT, and MAPKAP Kinase 2 (MK2) [1].

Additional Regulatory Phosphorylation Sites: CREB contains multiple phosphorylation sites that fine-tune its transcriptional capacity. Ser142 phosphorylation by CaMKII can repress CREB transactivation by triggering dimer dissociation and inhibiting CBP recruitment, though it may also contribute to robust CREB-mediated gene expression in specific contexts [1]. Ser129 phosphorylation by GSK3β has been reported to both enhance and suppress CREB-mediated gene expression, while Ser271 phosphorylation by HIPK2 activates CREB-dependent transcription in response to genotoxic stress [1].

Table 2: Major Kinase Pathways Regulating CREB Phosphorylation

| Kinase | Primary Site | Activating Signal | Functional Outcome |

|---|---|---|---|

| PKA | Ser133 | cAMP elevation | Primary pathway for cAMP-mediated gene expression |

| CaMKII/IV | Ser133, Ser142 | Calcium influx | Links neuronal activity to transcription |

| AKT | Ser133 | Growth factors, metabolic signals | Promotes cell survival, metabolism |

| RSK | Ser133 | Growth factors, ERK signaling | Integrates growth signals with transcription |

| MSK | Ser133 | Stress signals, neurotrophins | Stress-responsive gene expression |

| GSK3β | Ser129 | Wnt signaling, metabolic cues | Context-dependent enhancement/suppression |

| HIPK2 | Ser271 | Genotoxic stress | DNA damage response |

The following diagram illustrates the complex phosphorylation regulation of CREB:

Diagram 1: CREB Phosphorylation Regulation Network - Multiple kinase pathways converge on specific serine residues to regulate CREB transcriptional activity through CBP/p300 recruitment.

Non-Phosphorylation Regulatory Mechanisms

Beyond phosphorylation, CREB activity is modulated through diverse post-translational mechanisms that expand its regulatory capacity:

Acetylation: CREB undergoes acetylation by CBP at three lysine residues around the Q1 and KID domains, which enhances CRE-dependent transcription beyond phosphorylation-mediated activation [1]. This modification represents a secondary layer of transcriptional control that potentiates CREB activity.

Alternative Co-activator Recruitment: The TORC family (Transducers of Regulated CREB Activity) coactivators facilitate CREB-mediated transcription through association with the bZIP domain, enhancing interactions with basal transcriptional components independent of Ser133 phosphorylation [1]. This mechanism enables constitutive transcriptional activation under specific physiological conditions.

MicroRNA Regulation: CREB expression is post-transcriptionally regulated by several microRNAs, including miR-34b and brain-specific miR-134, which bind CREB mRNA 3'-UTR regions and repress translation [1]. Interestingly, SIRT1 deficiency in hippocampus increases miR-134 expression, reducing CREB levels and impairing synaptic plasticity.

Subcellular Localization and Stability: CREB regulation extends to nuclear-cytoplasmic trafficking and protein stability controls. Recent work identified CREB mRNA in dorsal root ganglion axons, where it undergoes local translation and retrograde transport to the nucleus following NGF stimulation, driving pro-survival transcriptional responses [1].

Epigenetic and DNA-Level Regulation

CREB's transcriptional efficacy is further modulated by epigenetic mechanisms and DNA modifications:

DNA Methylation: Cytosine methylation within CRE sites inhibits CREB binding to DNA, subsequently repressing CRE-dependent transcription [1]. This process is dynamically regulated and contributes to inducible BDNF expression in the CNS, representing an epigenetic mechanism for controlling CREB-responsive gene networks.

Chromatin Modifications: CREB recruits histone acetyltransferases through CBP/p300 interactions, facilitating chromatin remodeling that enhances accessibility of CRE-containing promoters to the transcriptional machinery [1].

Genomic Targeting and Transcriptional Regulation

DNA Binding Specificity and Dimerization

CREB binds to conserved cAMP Response Elements (CREs) in the regulatory regions of target genes, with the canonical recognition sequence 5'-TGACGTCA-3' [2]. The bZIP domain facilitates both DNA recognition through the basic region and protein dimerization via the leucine zipper, enabling formation of homodimers or heterodimers with related transcription factors including ATF1 and CREM [1]. This dimerization expands the regulatory capacity of CREB and enables integration of diverse signaling inputs.

Genome-wide studies using ChIP-chip and SACO (Serial Analysis of Chromatin Occupancy) methodologies have revealed unexpected aspects of CREB genomic binding:

Bidirectional Promoter Preference: CREB demonstrates a strong preference for binding at bidirectional promoters, with these binding events often occurring downstream of transcription start sites, unlike unidirectional promoters where binding typically occurs upstream [4].

Comprehensive Genomic Occupancy: In forskolin-treated PC12 cells, CREB occupies 6,302 genomic regions, with approximately half of the 1,621 forskolin-induced genes showing CREB occupancy [1]. This extensive genomic presence indicates CREB's broad influence on transcriptional programs.

Target Genes and Functional Consequences

CREB regulates a diverse array of target genes that mediate its pleiotropic biological effects:

Neuronal Plasticity and Survival Genes: Key targets include BDNF (Brain-Derived Neurotrophic Factor), Bcl-2, Bcl-xL, and activity-regulated cytoskeleton-associated protein (Arc), which collectively support neuronal plasticity, survival, and synaptic function [1] [2].

Metabolic Regulators: CREB controls metabolic genes including glucokinase and fatty acid synthase, highlighting its role in energy homeostasis [2].

Cell Cycle and Differentiation Factors: Targets such as cyclin D1, c-myc, GATA-1, GATA-2, and NRF-2 implicate CREB in cell proliferation and differentiation control [2].

Table 3: CREB Target Genes and Functional Categories

| Functional Category | Representative Target Genes | Biological Consequences |

|---|---|---|

| Neuroplasticity | BDNF, Arc, c-Fos, Nur77 | Long-term potentiation, memory formation, synaptic strengthening |

| Cell Survival | Bcl-2, Bcl-xL, MCL-1 | Apoptosis resistance, neuronal survival, neuroprotection |

| Metabolism | Glucokinase, Fatty Acid Synthase, PGC-1α | Glucose homeostasis, mitochondrial biogenesis, energy balance |

| Cell Cycle & Growth | Cyclin D1, c-Myc, p27 | Cell proliferation, differentiation, growth control |

| Transcription Regulation | CREM, ICER, CBP | Feedback control, transcriptional adaptation |

Research Methodologies and Technical Approaches

Advanced Imaging and Biosensor Technologies

Recent advances in live-cell imaging have transformed our ability to monitor CREB dynamics in real-time within intact biological systems:

FLIM-FRET Biosensors: Newly developed fluorescence lifetime imaging microscopy combined with Förster resonance energy transfer (FLIM-FRET) enables chronic imaging of CREB signaling at single-cell resolution in vivo [3]. These biosensors incorporate full-length CREB tagged with donor fluorophores and KIX domains with acceptor fluorophores, reporting CREB activation through increased FRET efficiency upon Ser133 phosphorylation.

Dual-Color Imaging Capabilities: The development of red-shifted CREB sensors (R-CREB) composed of mCyRFP2-CREB and mMaroon1-KIX-mMaroon1 enables simultaneous imaging of CREB activity with green calcium indicators (GCaMP), allowing direct correlation of neuronal activity with CREB activation patterns in awake, behaving mice [3].

Kinetic Characterization: These biosensors have revealed that CREB activation follows rapid kinetics following calcium influx, plateauing within 5 minutes post-stimulation with a half-time of approximately 2.1 minutes [3]. Furthermore, dark-rearing experiments demonstrate that sensory experience can shape CREB dynamics, enhancing sensitivity to calcium elevations and prolonging activation duration beyond 24 hours in visual cortex [3].

The following diagram illustrates the sophisticated biosensor technology for monitoring CREB activity:

Diagram 2: CREB FRET Biosensor Workflow - Schematic representation of FLIM-FRET biosensor technology for monitoring CREB activation kinetics in live cells and in vivo.

Genomic Mapping Techniques

Comprehensive profiling of CREB genomic interactions employs sophisticated chromatin-based methodologies:

HaloCHIP-chip: An antibody-free alternative to traditional ChIP that utilizes HaloTag fusion proteins covalently captured on HaloLink resin, enabling stringent washing to reduce background and improve signal-to-noise ratios [4]. This approach has identified CREB's preferential binding at bidirectional promoters, often downstream of transcription start sites.

Serial Analysis of Chromatin Occupancy (SACO): A modified ChIP/SAGE-based method that identified 6,302 CREB binding regions in forskolin-treated PC12 cells, providing comprehensive mapping of CREB genomic interactions [1].

High-Throughput Reporter Assays: Functional validation of CREB binding events using promoter-luciferase reporter arrays in 384-well formats enables quantitative assessment of transcriptional activation potential for hundreds of promoters simultaneously [4]. These assays demonstrate that TORC1 co-activator provides directional information when CREB binds at bidirectional promoters.

Exercise Intervention Studies

High-Intensity Training (HIT) protocols have emerged as powerful non-pharmacological approaches for studying CREB regulation in physiological contexts:

Protocol Design: HIT typically involves exercise at over 90% of VO₂ max, compared to aerobic training at 50-80% of VO₂ max, producing more robust adaptive responses through molecular cross-talk including MAPK, PKC, and AMPK signaling [5].

Molecular Pathways: HIT increases CREB phosphorylation in hippocampal regions through multiple mechanisms, including lactate-mediated metabolic flux, β-adrenergic receptor activation, and calcium flux from skeletal muscle that triggers CREB-regulated transcription coactivator 1 (CRTC1) [5].

Functional Outcomes: HIT-mediated CREB activation induces BDNF production, synaptogenesis, long-term potentiation, and improved cognitive function, though excessive activation may contribute to pathological states [5].

Table 4: Experimental Approaches for CREB Research

| Methodology | Key Features | Applications | Technical Considerations |

|---|---|---|---|

| FLIM-FRET Biosensors | In vivo imaging, single-cell resolution, full-length CREB | Real-time CREB dynamics in behaving animals | Requires specialized 2p microscopy, sensor validation |

| HaloCHIP-chip | Antibody-free, covalent capture, reduced background | Genome-wide CREB binding site identification | Requires tagged CREB expression, microarray analysis |

| SACO | ChIP-SAGE combination, comprehensive binding site mapping | CREB occupany analysis across entire genome | Complex methodology, lower throughput |

| High-Throughput Reporter Assays | 384-well format, quantitative promoter activity | Functional assessment of CREB-responsive promoters | May lack chromatin context, transient transfection artifacts |

| HIT Exercise Models | Physiological activation, systemic responses | CREB regulation in physiological context | Multiple confounding variables, intensity standardization |

Therapeutic Implications and Future Directions

CREB in Disease Pathophysiology

Dysregulation of CREB signaling contributes to multiple pathological conditions:

Neurodegenerative Disorders: Reduced CREB function is implicated in Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions, where impaired CREB-mediated transcription contributes to neuronal vulnerability and cognitive deficits [1]. Enhancing CREB activity represents a potential therapeutic strategy for these conditions.

Mood and Psychiatric Disorders: CREB dysfunction is observed in depression, anxiety disorders, and drug addiction [1]. Interestingly, CREB activity exhibits brain region-specific effects in mood regulation, with hippocampal CREB generally exerting antidepressant-like effects while nucleus accumbens CREB may promote depression-like behaviors.

Metabolic Diseases: Given CREB's role in regulating glucose and lipid metabolism, disrupted CREB signaling may contribute to metabolic syndrome and diabetes [2] [6].

Therapeutic Targeting Strategies

Several approaches are being explored for modulating CREB activity for therapeutic benefit:

Kinase Pathway Modulation: Targeting upstream kinases that regulate CREB phosphorylation, such as PKA, AKT, and MSK, represents an indirect strategy for influencing CREB activity [1]. Exercise interventions like HIT naturally engage these pathways [5].

CREB-CBP Interaction Enhancers: Small molecules that stabilize the interaction between phosphorylated CREB and the KIX domain of CBP could potentiate CREB-mediated transcription in deficiency states [1].

Epigenetic Modulators: Compounds that influence DNA methylation or histone acetylation at CREB target genes may restore physiological gene expression patterns in disease conditions [1].

Non-Coding RNA Approaches: Targeting microRNAs that regulate CREB expression, such as miR-134 and miR-34b, offers another potential strategy for modulating CREB function [1].

The following diagram summarizes CREB's central role in integrating signals and regulating physiological outcomes:

Diagram 3: CREB Signaling Integration Network - CREB functions as a central processing unit that converts diverse input signals into coordinated transcriptional programs governing multiple physiological outcomes.

Conclusion

References

- 1. CREB: a multifaceted regulator of neuronal plasticity and ... [pmc.ncbi.nlm.nih.gov]

- 2. Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 3. In vivo imaging of the coupling between neuronal and CREB ... [pmc.ncbi.nlm.nih.gov]

- 4. A functional analysis of the CREB signaling pathway using ... [bmcgenomics.biomedcentral.com]

- 5. High-intensity training on CREB activation for improving brain ... [pmc.ncbi.nlm.nih.gov]

- 6. Beauvericin inhibits melanogenesis by regulating cAMP ... [nature.com]

Comprehensive Technical Guide: CREB Protein Family Homology and Functional Relationships

Introduction to the CREB/ATF Transcription Factor Family

The cAMP response element-binding protein (CREB) family represents a crucial class of basic leucine zipper (bZIP) transcription factors that serve as central regulators of gene expression in response to diverse extracellular signals. This family comprises three core members: CREB, cAMP response element modulator (CREM), and activating transcription factor-1 (ATF1), which together form a structurally and functionally related subfamily within the larger bZIP superfamily. These proteins function as homodimers or heterodimers that bind to conserved DNA sequences known as cAMP response elements (CREs) with the canonical palindromic sequence 5'-TGACGTCA-3'. Through this mechanism, they transduce signals from various kinases—including PKA, CaMKII, and MAPK—into specific programs of gene expression that regulate fundamental cellular processes such as proliferation, differentiation, survival, and synaptic plasticity.

The CREB family members display remarkable evolutionary conservation across metazoans, underscoring their essential biological functions. Initial identification of CREB occurred in 1987 as a cAMP-responsive transcription factor regulating the somatostatin gene, with subsequent characterization revealing its broader role in transcriptional regulation across numerous tissues and cell types. While all three members share significant structural homology, they exhibit distinct expression patterns: CREB and ATF1 demonstrate ubiquitous expression throughout development and adulthood, whereas CREM shows more restricted expression, primarily in neuroendocrine tissues. Gene targeting studies have revealed that despite their structural similarities, these factors play non-redundant roles in development, as evidenced by the perinatal lethality of CREB-deficient mice compared to the viability of ATF1 and CREM single mutants.

Structural Homology and Domain Architecture

Comparative Domain Organization

The CREB family proteins share a conserved multi-domain architecture that facilitates their dual functions of DNA binding and transcriptional regulation. The most highly conserved region across CREB, CREM, and ATF1 is the C-terminal basic leucine zipper (bZIP) domain, which mediates both dimerization and DNA binding. This domain consists of a basic region rich in lysine and arginine residues that directly contacts the DNA major groove, followed by a leucine zipper characterized by heptad repeats of leucine residues that form a coiled-coil structure enabling dimerization. Structural studies have revealed that the CREB bZIP domain binds to the cAMP response element as a dimer, with critical ionic interactions from Arg314 to Glu319' and Glu328 to Lys333' stabilizing the dimer interface, along with a hydrogen bond network connecting Gln322'-Asn321-Asn321'-Gln322. These specific interactions facilitate selective dimerization within the CREB subfamily while restricting heterodimerization with other bZIP proteins.

Table 1: Structural Domains of CREB Family Proteins

| Domain | Position | Key Features | Functional Role | Conservation Across CREB/CREM/ATF1 |

|---|---|---|---|---|

| Q1 Domain | N-terminal (1-58) | Glutamine-rich | Basal transcriptional activation via TBP interaction | Moderate (60-70%) |

| Kinase-Inducible Domain (KID) | Central (100-160) | Contains Ser133 phosphorylation site | Kinase docking and CBP/p300 recruitment | High (>85%) |

| Q2 Domain | Central (160-270) | Glutamine-rich | Constitutive activation; RNA polymerase II binding | Moderate (65-75%) |

| bZIP Domain | C-terminal (270-341) | Basic region + leucine zipper | DNA binding and dimerization | Very High (>90%) |

Molecular Mechanisms of DNA Recognition and Dimerization

The molecular basis for DNA recognition by CREB family members has been elucidated through structural studies of the CREB bZIP domain bound to the somatostatin CRE. This analysis revealed several family-specific features, including critical intersubunit hydrogen bonds between basic region residue Tyr307 and leucine zipper residue Glu312 that are conserved in all CREB/CREM/ATF1 family members and contribute to selective dimerization. A remarkable finding was the identification of a hexahydrated Mg2+ ion bound in the cavity between the basic region and CRE DNA, making water-mediated contacts that enhance DNA binding affinity by more than 25-fold. This suggests a possible physiological role for magnesium in regulating CRE-driven gene expression and provides a structural explanation for the observed cation dependence of CREB-DNA interactions.

The N-terminal regions of CREB family members contain two glutamine-rich domains (Q1 and Q2) that facilitate interactions with components of the basal transcriptional machinery, particularly TATA-binding protein (TBP) and TBP-associated factors. Between these domains lies the kinase-inducible domain (KID), which contains the regulatory Ser133 residue (Ser63 in CREM, Ser71 in ATF1) whose phosphorylation represents the primary mechanism for activating CREB-dependent transcription. While the overall domain architecture is conserved across the family, alternative splicing generates multiple isoforms of both CREB and CREM that can exhibit either activating or repressive functions, adding considerable complexity to the regulatory potential of this protein family.

Table 2: Key Functional Residues in CREB Family Proteins

| Residue | Position in CREB | Functional Role | Modifying Enzymes | Functional Effect |

|---|---|---|---|---|

| Ser133 | KID domain | Primary regulatory site | PKA, CaMKIV, RSK, AKT, MSK | Induces CBP/p300 binding and transcriptional activation |

| Ser142 | KID domain | Secondary regulatory site | CaMKII | Context-dependent; can enhance or repress activity |

| Ser129 | Near KID | Regulatory site | GSK3β | Context-dependent modulation |

| Tyr307 | Basic region | Dimerization specificity | - | Forms hydrogen bond with Glu312 for selective dimerization |

Functional Relationships and Biological Redundancy

Compensation and Essential Functions in Development

Genetic studies in mice have revealed complex functional relationships among CREB family members that illustrate both compensatory capacity and essential non-redundant functions. Single knockout mice for ATF1 or CREM are viable and exhibit relatively mild phenotypes—ATF1-deficient mice show no discernible abnormalities, while CREM knockout mice display spermatogenesis defects but otherwise normal development. In stark contrast, CREB-deficient mice suffer from perinatal lethality due to atelectasis (lung collapse), demonstrating that CREB performs essential functions during development that cannot be fully compensated by other family members. The basis for this differential requirement became apparent when compound mutants were generated; mice lacking both CREB and ATF1 die before implantation, indicating that these two factors act in concert to mediate signals essential for maintaining cell viability during early embryonic development.

The functional compensation between CREB and ATF1 is facilitated by their co-expression during early development and their ability to form heterodimers that recognize the same DNA response elements. Embryos with only one functional ATF1 allele in the absence of CREB (ATF1+/− CREB−/−) develop further but die around embryonic day 9.5 with massive apoptosis, indicating that a critical threshold of CREB/ATF1 activity is required for cell survival during embryogenesis. This genetic evidence strongly supports a model in which CREB and ATF1 serve overlapping but non-identical functions in early development, with CREB playing the more prominent role. The severity of the double knockout phenotype underscores the essential nature of this transcription factor family in fundamental cellular processes, particularly cell survival.

Regulation of Target Genes and Physiological Processes

All three CREB family members recognize the same canonical cAMP response element (5'-TGACGTCA-3') in target gene promoters, allowing for substantial overlap in their regulatory networks. Key target genes regulated by CREB family members include c-fos, BDNF, tyrosine hydroxylase, various neuropeptides (somatostatin, enkephalin, VGF, CRH), and components of the mammalian circadian clock (PER1, PER2). Through regulation of these target genes, CREB family proteins influence diverse physiological processes including neuronal plasticity, long-term memory formation, circadian rhythm entrainment, cell survival decisions, and metabolic homeostasis.

In the nervous system, CREB has been particularly well-studied for its role in synaptic plasticity and long-term memory. Mechanistic studies have revealed that CREB activation requires synapse-to-nucleus signaling involving NMDA receptor-mediated calcium influx followed by dendrite-to-soma calcium propagation through L-type voltage-gated calcium channels, ultimately leading to ERK-mediated phosphorylation and nuclear translocation of CREB. This signaling pathway allows specific synaptic events to trigger transcriptional programs that support long-lasting neural adaptations. Recent research has also uncovered unexpected roles for CREB family members in cellular metabolism, with CREB1 and ATF1 functioning as negative regulators of glutathione biosynthesis by repressing expression of the glutamate-cysteine ligase modifier subunit (GCLM) and glutathione synthase (GSS), thereby influencing cellular redox state and sensitivity to oxidative stress.

Experimental Methods for Studying CREB Family Members

Molecular and Biochemical Approaches

The study of CREB family proteins employs a diverse array of molecular and biochemical techniques to elucidate their expression, DNA-binding properties, and transcriptional regulatory functions. Electrophoretic Mobility Shift Assays (EMSAs) have been fundamental for characterizing CREB-DNA interactions and demonstrating the enhancement of binding by divalent cations such as Mg2+. Chromatin Immunoprecipitation (ChIP) protocols allow researchers to identify genomic binding sites for CREB family members under different physiological conditions; for example, ChIP assays have confirmed direct binding of CREB1 and ATF1 to response elements in the GCLM and GSS genes. These approaches can be combined with high-throughput methods such as ChIP-on-chip or SACO (Serial Analysis of Chromatin Occupancy) to comprehensively map CREB binding sites across the genome—studies that have identified thousands of potential CREB target regions.

Reporter gene assays represent another cornerstone technique for assessing CREB transcriptional activity. These typically involve transfection of constructs containing CRE-driven promoters (often from genes like somatostatin or c-fos) linked to easily measurable reporters such as luciferase. The specificity of CREB-mediated transcription can be demonstrated through mutagenesis of either the CRE sequence in the promoter or critical residues in the CREB protein itself. For instance, mutation of Ser133 to alanine abolishes inducible transcription without affecting basal activity, while mutation of key DNA-contact residues in the basic region disrupts both basal and inducible expression. To investigate transcription factor function in a more physiological context, researchers have developed innovative approaches such as intracellular expression of single-chain Fv (scFv) antibody fragments that specifically disrupt ATF1 and CREB DNA binding, providing a means to inhibit their function without affecting related bZIP proteins.

Genetic and Cellular Techniques

Genetic manipulation in model organisms has been instrumental in defining the physiological functions of CREB family members. Gene targeting in mice through homologous recombination has generated knockout models for each family member, revealing their essential roles in development and tissue-specific functions. The CREB knockout strategy typically involves deletion of exons encoding critical functional domains, while the ATF1 knockout removed residues 200-1380 of the cDNA sequence, disrupting both the protein kinase A interaction domain and the leucine zipper domain. For cellular studies, RNA interference (siRNA and shRNA) and CRISPR-Cas9 approaches allow efficient knockdown or knockout of specific CREB family members in cultured cells, enabling researchers to assess the functional consequences of their loss in specific cellular contexts.

To visualize CREB activation dynamics in live cells, researchers have developed fluorescence imaging techniques that monitor intracellular calcium dynamics in conjunction with CREB phosphorylation or CRE-driven reporter expression. These approaches have been particularly valuable for understanding the spatiotemporal dynamics of CREB activation in neurons, where the requirement for calcium signal propagation from dendrites to the soma ensures that only sustained or synchronous inputs trigger transcriptional responses. Additional methodological considerations include the use of phospho-specific antibodies that recognize CREB phosphorylated at Ser133 or other regulatory sites, allowing researchers to assess activation status in response to various stimuli through Western blotting or immunohistochemistry.

Figure 1: CREB Family Signaling Pathways and Transcriptional Regulation. This diagram illustrates the major signaling cascades that converge on CREB family members, leading to phosphorylation, coactivator recruitment, and regulation of target genes involved in diverse physiological processes.

Pathophysiological Significance and Therapeutic Targeting

Neurological and Neuropsychiatric Disorders

Dysregulation of CREB family signaling has been implicated in numerous neurological and neuropsychiatric disorders, making this pathway a focus of therapeutic interest. In Alzheimer's disease, CREB downregulation contributes to the pathological cascade, and increasing CREB expression is being explored as a potential therapeutic strategy. For Huntington's disease, disturbance of CREB function in the brain contributes to disease progression, particularly through disrupted interactions with the CREB-binding protein (CBP). Research on major depressive disorder has revealed that untreated patients exhibit reduced cortical CREB levels compared to both healthy controls and antidepressant-treated patients, suggesting that CREB activation may mediate therapeutic effects of some antidepressants.

The role of CREB in schizophrenia pathophysiology is particularly well-documented, with evidence converging from multiple lines of investigation. Postmortem studies show significantly decreased CREB protein levels and DNA-binding activity in the cingulate gyrus of schizophrenic patients. CREB serves as a convergent signaling molecule for dopamine receptor signaling—D1 receptor stimulation increases CREB phosphorylation via cAMP/PKA pathways, while D2 receptor modulation has more complex effects depending on the duration of exposure. Additionally, CREB regulates expression of brain-derived neurotrophic factor (BDNF), which is implicated in schizophrenia, and is itself phosphorylated by Akt and GSK3β, kinases that are modulated by schizophrenia susceptibility genes such as DISC1, neuregulin-1, and dysbindin-1.

Cancer and Oncogenic Transformations

CREB family members have emerged as important players in oncogenesis and cancer progression, with implications for therapeutic development. In clear cell sarcoma, a chromosomal translocation results in fusion of the ATF1 gene with the Ewing's sarcoma protein gene, producing an oncogenic fusion protein that promotes tumor viability. CREB and ATF1 are also upregulated in metastatic melanoma cells, and disruption of ATF1 function suppresses their tumorigenicity and metastatic potential in nude mice. Beyond these specific malignancies, CREB is overexpressed in a diverse group of hematological malignancies and solid tumors, where it promotes cell survival and proliferation through regulation of anti-apoptotic genes and metabolic pathways.

The role of CREB family proteins in the cellular response to ionizing radiation has important implications for both cancer therapy and space radiation risk assessment. CREB is modulated following irradiation and interacts with key radiation-responsive transcription factors including NF-κB and p53, influencing the critical decision between cell death and survival after radiation exposure. In the context of space flight, where radiation carcinogenesis represents a "red" risk due to high likelihood of occurrence, understanding CREB's role in the response to galactic cosmic rays and solar particle events has become a priority for NASA and other space agencies. This research may lead to improved radioprotective strategies and enhanced understanding of radiation-induced carcinogenesis.

Strategic Approaches for Therapeutic Intervention

Several strategic approaches have been developed to target CREB family signaling for therapeutic purposes. Small molecule inhibitors that disrupt the CREB-CBP interaction or inhibit CREB phosphorylation represent promising avenues, particularly for cancer applications. The intracellular expression of inhibitory scFv antibody fragments that prevent ATF1 and CREB DNA binding provides a highly specific means to inhibit their function, as demonstrated by reduced CRE-driven reporter expression and suppressed tumorigenicity in metastatic melanoma models. For neurological disorders, strategies that enhance CREB activity or expression may have therapeutic value, as suggested by studies showing that CREB overexpression in the dentate gyrus produces antidepressant-like effects in rodent models.

The development of CREB-targeted therapies must account for the complex functional relationships between family members and their context-dependent roles. For instance, in tumors with high CREB1/ATF1 expression, targeting glutathione metabolism by inhibiting GCLM or inducing oxidative stress represents a potential therapeutic approach that exploits the newly discovered role of these factors in regulating cellular redox state. As our understanding of CREB family biology continues to advance, particularly through elucidation of cell-type and tissue-specific functions, more sophisticated therapeutic strategies will likely emerge that can selectively modulate specific aspects of CREB signaling while minimizing off-target effects.

Conclusion and Future Perspectives

The CREB family of transcription factors represents a paradigm for understanding how structurally related proteins can achieve both specialized functions and maintain backup redundancy within critical signaling networks. The high degree of homology in their DNA-binding and dimerization domains enables functional compensation, as dramatically demonstrated by the early embryonic lethality of CREB/ATF1 double knockouts compared to the viability of single mutants. However, their non-identical expression patterns and likely differences in post-translational regulation and protein-protein interactions create a sophisticated regulatory network that allows for both redundancy and specificity in different physiological contexts.

Future research directions will need to address several outstanding questions in the field: How do the various post-translational modifications of CREB family members integrate to produce specific transcriptional outputs? What mechanisms determine whether CREB homodimers versus CREB/ATF1 heterodimers form in different cellular contexts, and what are the functional consequences of these different dimerization states? How do the various splicing isoforms of CREB and CREM contribute to fine-tuning the transcriptional response to different signals? Answering these questions will require continued development of sophisticated experimental approaches, including single-cell analysis of CREB activation, structural studies of full-length proteins, and conditional genetic models that allow tissue-specific and temporal control of CREB family function.

Comprehensive Technical Guide: CREB Phosphorylation at Ser133 and Activation Mechanisms

Introduction to CREB and Its Biological Significance

The cAMP Response Element-Binding Protein (CREB) is a fundamental transcription factor that serves as a critical regulator of gene expression in response to diverse cellular signals. Discovered originally in the rat brain, CREB belongs to the leucine zipper transcription factor family and has a molecular weight of approximately 43 kDa, with genes consisting of 11 exons in both humans and animals. CREB functions as a nodal point where multiple signaling pathways converge to regulate genes involved in various physiological processes, including neuronal plasticity, memory formation, cell survival, and metabolic regulation. The importance of CREB in cognitive functions is evidenced by studies showing that alterations in CREB activity produce bidirectional effects on spatial memory performance, while viral overexpression of CREB enhances fear learning, establishing its crucial role in memory processes [1].

The canonical view of CREB activation revolves around post-translational modifications, particularly phosphorylation at specific serine residues. CREB binds to over 30,000 cAMP Response Element (CRE) sites in the genome and regulates more than 5,000 target genes, representing approximately one quarter of the human genome. This broad regulatory capacity underscores CREB's fundamental role in cellular adaptation to environmental changes. The protein's activity has been implicated in various pathological conditions when dysregulated, including neurodegenerative disorders, cancer, metabolic syndromes, and immune dysfunctions, making it a compelling target for therapeutic interventions across multiple disease domains [1].

CREB Structure and Functional Domains

Domain Architecture

CREB possesses a modular structure consisting of several functionally specialized domains that work in concert to regulate its transcriptional activity:

- Kinase-Inducible Domain (KID): This domain contains the critical Ser133 residue whose phosphorylation was traditionally considered essential for CREB activation. The KID domain is unstructured until it interacts with binding partners, undergoing induced folding upon phosphorylation.

- Glutamine-Rich Domains (Q1 and Q2): These regions facilitate transcriptional activation by interacting with components of the basal transcriptional machinery.

- DNA-Binding Domain: This basic region leucine zipper (bZIP) domain mediates sequence-specific DNA binding to cAMP response elements (CREs) in target gene promoters. This domain enables CREB to form homodimers or heterodimers with other bZIP family members.

- Coactivator Interaction Regions: These structural elements allow CREB to recruit various coactivators, including the CREB-binding protein (CBP) and its homolog p300, which possess histone acetyltransferase activity that modifies chromatin structure [2] [3].

Structural Basis of Activation

The transition from inactive to transcriptionally active CREB involves conformational changes primarily triggered by post-translational modifications. In the unphosphorylated state, CREB can bind DNA but has limited transcriptional activation capacity. Phosphorylation at Ser133 induces a structural rearrangement in the KID domain that creates a high-affinity binding surface for the KIX domain of CBP/p300. This recruitment of coactivators facilitates the assembly of additional transcriptional components, including histone modifiers and chromatin remodelers, ultimately leading to enhanced transcription of target genes. Recent evidence suggests that alternative activation mechanisms exist that can bypass the requirement for Ser133 phosphorylation, indicating greater complexity in CREB regulation than previously appreciated [2] [1].

Classical Activation Mechanism: Ser133 Phosphorylation

The Phosphorylation-Dependent Pathway

The canonical activation pathway of CREB involves phosphorylation at Ser133 residue within the kinase-inducible domain (KID). This post-translational modification serves as a molecular switch that enables CREB to transition from a transcriptionally inert state to an active one. The process begins when extracellular signals, such as hormones, growth factors, or neuronal activity, trigger the activation of intracellular kinase cascades. These signals elevate second messengers including cAMP, calcium, or diacylglycerol, which in turn activate specific protein kinases that converge on CREB [2].

Protein Kinase A (PKA) represents the prototypical kinase responsible for CREB phosphorylation at Ser133 in response to elevated cAMP levels. However, multiple other kinases can also target this residue under different signaling contexts, including Calcium/Calmodulin-dependent Kinases (CaMK I, II, and IV), Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), Akt, and AMP-dependent Protein Kinase (AMPK). This multiplicity of regulatory kinases allows CREB to integrate information from diverse signaling pathways, functioning as a coincidence detector in cellular signaling networks [3] [4].

Coactivator Recruitment and Transcriptional Activation

Phosphorylation of CREB at Ser133 initiates a critical protein-protein interaction by creating a binding surface for the KIX domain of the coactivator proteins CBP and p300. Structural studies have revealed that phospho-Ser133 forms direct contacts with specific residues in KIX, particularly Arg-600, which is conserved in the CBP-related protein p300. These contacts are further stabilized by hydrophobic residues in the kinase-inducible domain that flank phospho-Ser133. This interaction is conceptually analogous to phosphotyrosine recognition by SH2 domains in tyrosine kinase pathways, demonstrating that serine/threonine kinase pathways also utilize specific protein interaction motifs for phosphorylated amino acids [2].

The recruitment of CBP/p300 to phosphorylated CREB provides histone acetyltransferase (HAT) activity to the transcriptional complex, leading to chromatin relaxation through histone acetylation. Additionally, CBP/p300 serves as a scaffolding protein that recruits other components of the transcriptional machinery, including RNA polymerase II and associated factors. This assembly ultimately results in the transcriptional activation of CRE-containing genes, which include important regulators such as brain-derived neurotrophic factor (BDNF), c-Fos, and somatostatin, among many others [2] [3].

Phosphorylation-Independent Activation Mechanisms

Emerging Paradigms in CREB Regulation

Contrary to the long-established model that Ser133 phosphorylation is absolutely required for CREB activation, recent genetic evidence has challenged this dogma. Studies using knock-in mice with a Ser133-to-Alanine mutation (S133A) that prevents phosphorylation at this site have yielded surprising results. These mutant mice exhibit normal CREB-mediated gene transcription for numerous genes implicated in learning and memory processes. Furthermore, they show no deficits in hippocampus- or striatum-dependent learning, indicating that CREB phosphorylation at Ser133 is not necessary for these fundamental CREB-mediated functions [1].

This paradoxical observation suggests the existence of alternative activation mechanisms that can compensate for or bypass the requirement for Ser133 phosphorylation. One proposed mechanism involves the transducer of regulated CREB (TORC) family of coactivators, particularly TORC1, which can enhance CREB-dependent transcription independently of Ser133 phosphorylation. In this model, TORC1 may facilitate the recruitment of basal transcription factors or modify chromatin structure through interactions with other transcriptional co-regulators. Additionally, post-translational modifications at other sites, such as acetylation, may modulate CREB activity in a phosphorylation-independent manner [5] [1].

Context-Dependent Activation Mechanisms

The relative importance of phosphorylation-dependent versus independent mechanisms appears to vary depending on cellular context and the nature of the stimulus. Cell type-specific factors, including the expression of distinct CREB isoforms and tissue-specific coactivators, likely influence which activation pathway predominates. For instance, in certain neuronal subpopulations, CREB may be primarily regulated through phosphorylation-dependent mechanisms, while in other cell types, alternative pathways may be more significant. This contextual regulation allows for finer control of CREB activity in different physiological settings and may explain some of the contradictory findings in the literature regarding CREB activation requirements [5] [1].

Table 1: Key Experimental Findings on CREB Ser133 Phosphorylation

| Experimental Approach | Key Finding | Interpretation | Reference |

|---|---|---|---|

| S133A knock-in mice | Normal fear conditioning and spatial learning | Ser133 phosphorylation not required for learning and memory | [1] |

| S133A knock-in mice | Normal CREB binding to CRE sites | DNA binding occurs independently of Ser133 phosphorylation | [1] |

| S133A knock-in mice | Normal transcription of CREB target genes | Gene transcription can occur without Ser133 phosphorylation | [1] |

| Structural studies | Phospho-Ser133 contacts Arg-600 in CBP KIX domain | Molecular basis for phosphorylation-dependent coactivator recruitment | [2] |

| HaloCHIP-chip | CREB binds bidirectional promoters, often downstream of TSS | Novel genome-wide binding preferences discovered | [5] |

Experimental Approaches for Studying CREB Signaling

Methodologies for Mapping CREB-DNA Interactions

Advanced genomic technologies have revolutionized our ability to study CREB-DNA interactions on a genome-wide scale. The HaloCHIP-chip method represents an antibody-free alternative to traditional chromatin immunoprecipitation (ChIP) that utilizes a HaloTag fusion protein instead of antibodies. This approach involves expressing a HaloTag-CREB fusion protein in mammalian cells, crosslinking protein-DNA complexes with formaldehyde, and directly capturing complexes via covalent binding to a HaloTag-specific resin (HaloLink). After extensive washing to remove non-specific associations, the crosslinks are reversed to release bound DNA fragments for analysis. This method offers advantages in specificity and reduces background compared to antibody-based approaches [5].

High-throughput reporter assays complement binding studies by functionally assessing the transcriptional potential of CREB-bound promoters. These assays utilize a 384-well format to measure the activity of thousands of human promoters fused to a luciferase reporter gene. Upon transient delivery to living cells and CREB binding to the promoter region, luciferase activation is quantitatively measured before and after stimulation. This enables real-time monitoring of transcriptional activation from promoter-reporter constructs following pathway stimulation, providing direct functional data to correlate with binding studies [5].

Computational and Systems Biology Approaches

CellNOptR is an open-source R software package designed for building predictive logic models of signaling networks by training networks derived from prior knowledge to signaling data, typically phosphoproteomic data. This tool features different logic formalisms, from Boolean models to differential equations, in a common framework. The approach involves importing a prior knowledge network (PKN) and experimental data, processing the network through compression and expansion steps, and then training the model by searching for sub-models that minimize an optimization function balancing fit to data and model size. This method allows researchers to generate context-specific models of CREB signaling that can predict the effects of perturbations [6].

Table 2: Experimental Methods for Studying CREB Signaling

| Method | Principle | Applications | Advantages |

|---|---|---|---|

| HaloCHIP-chip | Fusion protein-based chromatin immunoprecipitation | Genome-wide mapping of CREB binding sites | Antibody-free; specific capture; low background |

| High-throughput reporter assays | Promoter-luciferase constructs in 384-well format | Functional assessment of CREB-bound promoters | Quantitative; real-time monitoring; high sensitivity |

| CellNOptR | Logic modeling trained to phosphoproteomic data | Predictive modeling of CREB signaling networks | Context-specific; predictive capability; handles complexity |

| Quantitative PCR | Measurement of CREB target gene expression | Validation of transcriptional outcomes | Sensitive; quantitative; well-established |

| Western blotting | Protein detection with phospho-specific antibodies | Assessment of CREB phosphorylation states | Specific; semi-quantitative; widely accessible |

CREB Signaling Pathways and Regulatory Networks

The following diagram illustrates the core CREB activation pathway, integrating both classical phosphorylation-dependent mechanisms and alternative phosphorylation-independent pathways:

Figure 1: CREB Activation Pathways - This diagram illustrates both the classical phosphorylation-dependent pathway (green) and alternative phosphorylation-independent mechanisms (blue) for CREB activation. Extracellular signals activate various kinases that phosphorylate CREB at Ser133, enabling CBP/p300 recruitment. Alternatively, TORC1 can activate CREB independently of Ser133 phosphorylation.

Tissue-Specific Functions and Pathological Implications

CREB in Neural and Cognitive Function